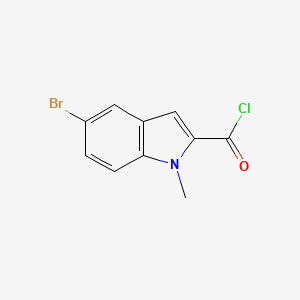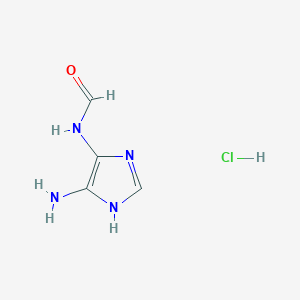![molecular formula C10H8N2O2 B12825151 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde is a complex organic compound that features a benzimidazole ring fused with an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde typically involves the condensation of benzimidazole derivatives with suitable aldehydes. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanoic acid.
Reduction: Formation of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxypropanol.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its efficacy. Additionally, its electronic properties enable it to participate in redox reactions, which can modulate cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 2-(1H-Benzo[d]imidazol-2-yl)acetaldehyde
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility in synthetic applications and its potential as a multifunctional reagent in various research fields.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-6,13H,(H,11,12)/b7-5- |
Clave InChI |
KLDPXFHGAQCSGF-ALCCZGGFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C(=C\O)/C=O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


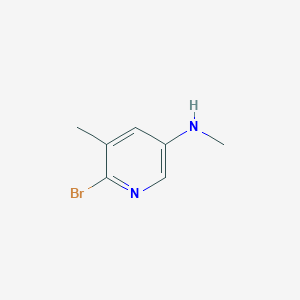
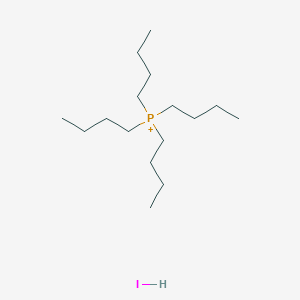

![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
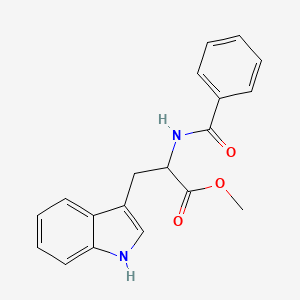
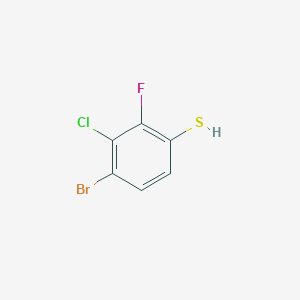
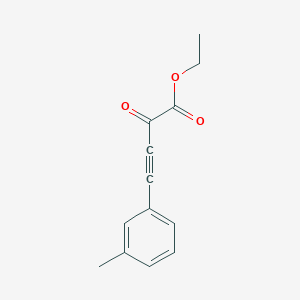
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
